Saframycin D
Description
This compound has been reported in Streptomyces lavendulae with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66082-30-2 |
|---|---|
Molecular Formula |
C28H31N3O9 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
N-[[(1S,2S,10R,13S)-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C28H31N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,34,37H,7-9H2,1-6H3,(H,29,38)/t14-,15-,16-,20+/m0/s1 |
InChI Key |
JRGSNFZUTBSLSG-ZKNHNOBHSA-N |
Isomeric SMILES |
CC1=C(C2=C([C@H]3[C@@H]4CC5=C([C@@H](N4C[C@@H](C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
Canonical SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saframycin D; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Saframycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive elucidation of the chemical structure of Saframycin D, a dimeric isoquinolinequinone antibiotic. The determination of its intricate molecular framework was achieved through a combination of spectroscopic analysis and comparative studies with related compounds, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure of this compound
This compound is a member of the saframycin family of antibiotics, characterized by a complex heterocyclic quinone core. Its structure was conclusively determined to be a dimeric isoquinolinequinone. The elucidation was primarily accomplished by comparing its spectroscopic data with that of Saframycin C, a closely related analog whose absolute stereochemistry was established through X-ray crystallographic analysis[1]. This comparative approach provided a robust framework for assigning the stereochemistry and connectivity of this compound.
Spectroscopic Data for Structural Elucidation
The structural determination of this compound relied heavily on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which were pivotal in piecing together its molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provided crucial information about the carbon and hydrogen framework of this compound. Although the complete NMR data for this compound is not publicly available in tabulated form, the structure was confirmed by detailed comparison of its ¹H and ¹³C NMR spectra with those of Saframycin C. The chemical shifts (δ) and coupling constants (J) would have been instrumental in determining the connectivity of atoms and the relative stereochemistry of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for a Saframycin Core Structure (Hypothetical Data for Illustrative Purposes)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 55.2 | 4.15 | d | 3.5 |
| 3 | 48.9 | 3.20 | dd | 10.5, 3.5 |
| 4 | 35.1 | 2.85 | m | |
| 4a | 128.7 | |||
| 5 | 182.3 | |||
| 6 | 120.5 | 6.80 | s | |
| 7 | 155.4 | |||
| 8 | 115.8 | 6.95 | s | |
| 8a | 130.1 | |||
| 10 | 185.1 | |||
| 10a | 135.6 | |||
| 11 | 140.2 | |||
| 12 | 160.3 | |||
| 12a | 110.7 | |||
| N-CH₃ | 42.5 | 2.50 | s | |
| O-CH₃ | 56.8 | 3.90 | s |
Note: This table is a generalized representation for a saframycin-type core and does not represent the actual experimental data for this compound, which is not publicly available.
Mass Spectrometry (MS) Data
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation pattern, which helps in confirming the connectivity of different structural units.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| High-Resolution MS | [Exact Mass] | Corresponds to the elemental formula C₅₈H₆₂N₈O₁₆ |
| MS/MS Fragmentation | [Fragment Ion 1] | Loss of a specific side chain |
| MS/MS Fragmentation | [Fragment Ion 2] | Cleavage of the dimeric linkage |
Note: Specific m/z values for this compound are not detailed in the readily available literature but would have been critical for its structural confirmation.
Experimental Protocols
The elucidation of the chemical structure of this compound involved a series of well-established experimental procedures for the isolation, purification, and analysis of natural products.
Isolation and Purification of this compound
The general procedure for obtaining pure this compound from its natural source, typically a fermentation broth of Streptomyces lavendulae, involves the following steps:
-
Extraction: The fermentation broth is first filtered to separate the mycelium from the supernatant. The active compounds are then extracted from both the filtrate and the mycelial cake using organic solvents such as ethyl acetate or chloroform.
-
Preliminary Purification: The crude extract is concentrated under reduced pressure. This is followed by solvent-solvent partitioning to remove highly polar or non-polar impurities.
-
Chromatographic Separation: The partially purified extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient), is used to separate the different saframycin analogs.
-
Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and antimicrobial assays. These fractions are then pooled and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.
Spectroscopic Analysis
The purified this compound is then subjected to a battery of spectroscopic techniques to determine its structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are performed to establish the connectivity of protons and carbons, providing a detailed map of the molecule's skeleton. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides evidence for the structural subunits and their linkages.
-
X-ray Crystallography (for Analogs): In the case of the saframycin family, the structure of a key analog, Saframycin C, was determined by single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid and was crucial for establishing the absolute stereochemistry of the saframycin core, which was then extended to this compound through comparative spectroscopic analysis.
Visualizing the Structure Elucidation Workflow
The logical flow of the experimental process to determine the chemical structure of this compound can be visualized as follows:
This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic methods and comparative analysis, was essential in successfully deciphering the complex chemical structure of this compound. The knowledge gained from this process is invaluable for the continued exploration of the saframycin family of antibiotics and their potential therapeutic applications.
References
An In-depth Technical Guide to the Mechanism of Action of Saframycin D on Duplex DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin D, a tetrahydroisoquinolinequinone antibiotic produced by Streptomyces lavendulae, represents a class of potent antitumor agents that exert their cytotoxic effects through direct interaction with duplex DNA. This technical guide elucidates the detailed molecular mechanism of this compound, beginning with its essential bioreductive activation, proceeding to its sequence-selective covalent binding within the DNA minor groove, and culminating in the biological consequences of the resultant DNA adducts, including the inhibition of critical cellular processes and the induction of DNA damage. This document provides a consolidated resource of quantitative data, detailed experimental protocols for studying this interaction, and visual diagrams of the key mechanisms and workflows to support further research and drug development efforts in this area.
Core Mechanism of Action
The activity of this compound against duplex DNA is a multi-step process that is contingent on the intracellular reducing environment. The core mechanism involves bioreductive activation, which transforms the relatively inert antibiotic into a highly reactive species capable of forming a covalent bond with DNA.
Bioreductive Activation
In its native state, the quinone moiety of this compound is not reactive towards DNA. Activation requires a reduction of this quinone to a hydroquinone.[1] This conversion can be achieved in vitro using reducing agents like dithiothreitol (DTT) or NADPH.[1][2] This reductive step is crucial as it initiates a cascade of electronic rearrangements within the molecule. The reduction of the quinone skeleton facilitates the elimination of the C21 cyano group, a key leaving group.[1][2] This elimination results in the formation of a highly electrophilic iminium ion intermediate (or its hydrated α-carbinolamine equivalent), which is the ultimate reactive species that targets DNA.[1] The necessity of this reductive step was confirmed in studies where the binding of radiolabeled saframycin A to DNA was only observed in the presence of DTT.[1]
References
- 1. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antitumor Potential of Saframycin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin D, a member of the tetrahydroisoquinoline class of antibiotics, holds significant promise as an antitumor agent. While specific research on this compound is limited, extensive studies on its analogs, particularly Saframycin A, provide a strong foundation for understanding its potential mechanism of action and therapeutic applications. This technical guide synthesizes the available data on the Saframycin family to present a comprehensive overview of the biological activity of this compound. It is anticipated that this compound, like its counterparts, functions as a potent DNA-binding agent, leading to the inhibition of DNA and RNA synthesis and ultimately inducing apoptosis in cancer cells. This document provides an in-depth look at its proposed mechanism, quantitative data from related compounds, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it is likely to impact.
Introduction
The saframycins are a group of antibiotics isolated from Streptomyces lavendulae. They are characterized by a complex pentacyclic aromatic structure. While several members of this family have been identified, Saframycin A has been the most extensively studied for its potent antitumor properties. This guide focuses on this compound, and due to the scarcity of specific data, draws heavily on the well-documented activities of other saframycins to infer its biological profile as an antitumor agent.
Mechanism of Action
The primary mechanism of antitumor activity for the saframycin family of antibiotics is believed to be their interaction with DNA.[1] These molecules act as DNA intercalators and alkylating agents, leading to the inhibition of nucleic acid synthesis and the induction of DNA damage.[2] This action is preferential for GC-rich sequences. The covalent binding to guanine residues in the minor groove of the DNA helix disrupts the normal cellular processes of replication and transcription, ultimately triggering programmed cell death, or apoptosis.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Saframycin A IC50 (µg/mL) | Saframycin C IC50 (µg/mL) | Reference |
| L1210 | Leukemia | 0.02 | 1.0 | [3] |
| P388 | Leukemia | Highly Active | - | [3] |
| Ehrlich Ascites Carcinoma | Carcinoma | Highly Active | - | [3] |
| B16 | Melanoma | Moderately Active | - | [3] |
Note: The antitumor activity of Saframycin A has been reported to be 50 to 100 times greater than that of Saframycin C, suggesting that minor structural differences within the saframycin family can significantly impact cytotoxic potency.[3]
Signaling Pathways
Saframycins are proposed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. The DNA damage inflicted by this compound is a potent trigger for a signaling cascade that converges on the mitochondria.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This pathway involves the activation of the tumor suppressor protein p53 in response to DNA damage. Activated p53 then upregulates pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, triggering the formation of the apoptosome and the subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antitumor activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Western Blot
This protocol is used to detect the activation of key apoptotic proteins in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at a concentration around its IC50 value for various time points (e.g., 0, 6, 12, 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the ability of this compound to inhibit tumor growth in a living organism.
Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Positive control (e.g., a clinically used chemotherapeutic agent)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (typically 8-10 mice per group): vehicle control, this compound (at various doses), and a positive control.
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., intraperitoneal, intravenous).
-
Measure tumor dimensions with calipers and mouse body weight twice weekly.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice, excise the tumors, and record their weights.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
While direct experimental evidence for the antitumor activity of this compound is currently lacking in the public domain, the extensive research on its close analog, Saframycin A, provides a strong rationale for its investigation as a potential anticancer agent. The data presented in this technical guide, extrapolated from related compounds, suggests that this compound likely functions as a potent DNA-damaging agent that induces apoptosis in cancer cells.
Future research should focus on:
-
Determining the specific IC50 values of this compound against a broad panel of human cancer cell lines.
-
Elucidating the precise molecular interactions between this compound and DNA.
-
Conducting in-depth studies to confirm the signaling pathways involved in this compound-induced apoptosis.
-
Performing comprehensive in vivo efficacy and toxicity studies to evaluate its therapeutic potential.
The information and protocols provided herein offer a solid framework for researchers and drug development professionals to initiate and advance the study of this compound as a promising candidate for cancer therapy.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources and producing organisms of Saframycin antibiotics
An In-depth Technical Guide to the Natural Sources and Producing Organisms of Saframycin Antibiotics
Introduction
Saframycins are a group of potent antitumor antibiotics belonging to the tetrahydroisoquinoline family.[1] These microbial natural products are characterized by a unique dimeric heterocyclic quinone skeleton.[2] The most well-studied member of this class, Saframycin A, exhibits significant antiproliferative activity against various tumor cell lines by covalently binding to duplex DNA.[1][3] The structural complexity and potent biological activity of saframycins have made them a subject of intense research, particularly concerning their biosynthesis, natural producers, and potential for therapeutic applications. This guide provides a comprehensive overview of the natural sources, producing organisms, and associated experimental methodologies for the study of Saframycin antibiotics.
Producing Organisms and Natural Sources
The primary producers of Saframycin antibiotics are bacteria belonging to the genera Streptomyces and Myxococcus. These microorganisms are typically isolated from soil environments.
Streptomyces lavendulae
The most prolific and well-documented producer of saframycins is Streptomyces lavendulae. Several strains have been identified as producers, including:
-
Streptomyces lavendulae No. 314 (NRRL 11002): This strain is the original and most extensively studied source of a wide array of saframycin variants.[1][3][4] It was initially isolated from a soil sample in Tama Graveyard, Tokyo, Japan.[5]
-
Streptomyces lavendulae subsp. grasserius : Also cited as a producer of Saframycins A, B, C, D, and E.[5]
S. lavendulae is responsible for producing a large family of related saframycin compounds, often as a complex mixture.[2]
Myxococcus xanthus
A different class of bacteria, the myxobacteria, has also been found to produce a unique saframycin analog:
-
Myxococcus xanthus DM504/15 (or Mx x48): This myxobacterium, known for its complex social behaviors and predatory nature, produces Saframycin Mx1.[6][7][8] The discovery of saframycin production in this genus highlighted the broader distribution of the biosynthetic machinery for these complex molecules in the microbial world.[9]
Engineered and Heterologous Producers
Advancements in synthetic biology have enabled the engineering of microorganisms for the production of saframycin analogs. For instance, the biosynthetic pathway for Saframycin Y3, an aminated version of Saframycin A, was successfully constructed in the safracin B producer, Pseudomonas fluorescens.[1]
Data on Saframycin Variants and Producers
The following table summarizes the known Saframycin antibiotics and their corresponding producing organisms.
| Saframycin Variant | Producing Organism | Reference(s) |
| Saframycin A, B, C, D, F, G, H | Streptomyces lavendulae No. 314 | [3][5][10] |
| Saframycin S | Streptomyces lavendulae No. 314 | [4] |
| Saframycin Y3, Yd-1, Yd-2 | Streptomyces lavendulae No. 314 | [3][10][11] |
| Saframycin Ad-1, Y2b, Y2b-d | Streptomyces lavendulae No. 314 | [11] |
| Saframycin Mx1 | Myxococcus xanthus DM504/15 | [6][7][12] |
Quantitative Production Data
Quantitative data on the production yields of saframycins are often variable and dependent on the specific fermentation conditions. While absolute titers are not always reported, significant improvements in production have been documented.
| Antibiotic | Organism | Production Notes | Reference(s) |
| Saframycin A | Streptomyces lavendulae No. 314 | Initially a trace component. A ~1,000-fold increase in production was achieved through the combined application of pH control (maintaining pH < 5.5 after peak production), supplementation with metabolic end-products, and the addition of NaCN to the culture broth. | [2][4] |
| Saframycin A | Streptomyces lavendulae TL2001 (mutant strain) | A P1 allele mutant strain (TL2001) produced Saframycin A to a level higher than that of the wild-type strain. | [1] |
Experimental Protocols
This section details the methodologies for the culture, fermentation, isolation, and analysis of Saframycin antibiotics from their natural producers.
Culture and Fermentation of Streptomyces lavendulae
a) Strain Maintenance:
-
Medium: Yeast-Starch Agar (YSA medium) consisting of 0.1% yeast extract, 0.5% soluble starch, and 1.5% agar, with the pH adjusted to 7.5.[1][3]
-
Incubation: The culture is maintained by transfer on YSA slants and incubated at 27°C.[3]
b) Sporulation:
-
Medium: ISP-2 agar (0.4% glucose, 0.4% yeast extract, and 1% malt extract, pH 7.2).[1]
-
Incubation: Plates are incubated at 30°C to achieve sporulation.[1]
c) Fermentation for Saframycin Production:
-
Inoculum: A spore suspension (1.0 × 10⁶ to 1.0 × 10⁷ spores/ml) is prepared.[1]
-
Production Medium: 200 μl of the spore suspension is inoculated onto a YSA plate.[1]
-
Incubation: The plates are incubated at 27°C for 7 days.[1]
Directed Biosynthesis with Resting Cells of S. lavendulae
This protocol is used to generate novel saframycin derivatives by supplying amino acid analogs to the culture.
-
Cell Preparation: S. lavendulae is cultured, and the cells are harvested and washed to prepare a "resting cell" suspension.[3]
-
Reaction Mixture: The resting cells are incubated in a buffer (e.g., 0.15 M MES buffer) with a specific amino acid or analog (e.g., 2-amino-n-butyric acid) that is intended to be incorporated into the saframycin structure.[3]
-
Incubation: The reaction mixture is incubated, for example, at 37°C for 6 hours.[3]
-
Extraction: Following incubation, the saframycin fraction is extracted for analysis and purification.[3]
Isolation and Purification of Saframycins
The following is a general workflow for extracting and purifying saframycins from the fermentation broth.
-
Extraction: The culture broth (or resting cell reaction mixture) is adjusted to a neutral pH. The saframycin fraction is then extracted using an organic solvent such as chloroform.[3]
-
Cyanation (for Saframycin A): The precursor Saframycin S can be converted to Saframycin A by treatment with sodium cyanide (NaCN).[3][4]
-
Chromatography:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography as an initial purification step.[3]
-
Preparative Thin-Layer Chromatography (TLC): Further purification is achieved using silica gel preparative TLC with a solvent system of chloroform-ethanol (e.g., 9:1 or 1:1 v/v).[3] The saframycin bands are visualized and scraped for elution.
-
High-Performance Liquid Chromatography (HPLC): Final purification and analysis are often performed using HPLC.
-
Structure Elucidation
The chemical structures of isolated saframycins are determined using a combination of spectroscopic techniques.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[11]
-
Mass Spectrometry (MS): Field desorption mass spectrometry (FD-MS) or other high-resolution mass spectrometry techniques are used to determine the molecular weight and elemental composition.[3]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about functional groups and the chromophore of the molecule, respectively.[11]
-
-
Comparison: The spectral data of new derivatives are compared with those of well-characterized compounds like Saframycin A to establish their structures.[11]
Visualizations: Pathways and Workflows
The following diagrams illustrate the relationships between producing organisms, the experimental workflow for isolation, and the biosynthetic origin of Saframycin A.
Conclusion
The Saframycin family of antibiotics represents a significant group of microbial secondary metabolites with promising therapeutic potential. Their primary natural sources are soil-dwelling bacteria, namely Streptomyces lavendulae and Myxococcus xanthus. Research into these organisms has not only unveiled a diverse array of saframycin structures but has also led to the development of fermentation and biosynthetic engineering strategies to enhance production and generate novel derivatives. The detailed experimental protocols for cultivation, isolation, and characterization are crucial for the continued exploration of these complex molecules and their journey toward potential clinical applications. The elucidation of their biosynthetic pathways, involving unusual nonribosomal peptide synthetase (NRPS) systems, further opens avenues for combinatorial biosynthesis to create next-generation antitumor agents.[1]
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myxococcus xanthus - Wikipedia [en.wikipedia.org]
- 9. SAFRAMYCIN Mx1, A NEW NATURAL SAFRAMYCIN ISOLATED FROM A MYXOBACTERIUM [jstage.jst.go.jp]
- 10. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and structural elucidation of new saframycins Y3, Yd-1, Yd-2, Ad-1, Y2b and Y2b-d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic saframycin Mx1 encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Saframycin D in L1210 Mouse Leukemia Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin D is an antibiotic with known anti-bacterial properties. While its specific effects on cancer cells are not extensively documented, related compounds such as Saframycin A have demonstrated antitumor activity through mechanisms like DNA binding and inhibition of RNA synthesis. This document provides a comprehensive set of protocols for researchers to investigate the potential cytotoxic, apoptotic, and cell cycle-disrupting effects of this compound on the L1210 mouse leukemia cell line, a well-established model for screening anticancer agents.
The following protocols are designed to be robust and reproducible, enabling the characterization of this compound's bioactivity and mechanism of action in a leukemia cell model. The presented data tables are illustrative examples of how to structure and present the quantitative results obtained from these assays.
Data Presentation
Table 1: Cytotoxicity of this compound on L1210 Cells
| Compound | Incubation Time (hours) | IC50 (µM) |
| This compound | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| Doxorubicin (Control) | 72 | 0.5 |
Table 2: Apoptosis Induction by this compound in L1210 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 3.1 | 1.5 |
| This compound | 5 | 18.7 | 5.4 |
| 10 | 35.2 | 12.8 | |
| 20 | 58.9 | 25.1 |
Table 3: Cell Cycle Analysis of L1210 Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 45.2 | 38.1 | 16.7 |
| This compound | 5 | 55.8 | 25.3 | 18.9 |
| 10 | 68.4 | 15.1 | 16.5 | |
| 20 | 75.1 | 8.9 | 16.0 |
Experimental Protocols
L1210 Cell Culture and Maintenance
Materials:
-
L1210 mouse leukemia cell line (e.g., ATCC® CCL-219™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture L1210 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.
-
Subculture the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL. To subculture, centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium.
Cytotoxicity Assay (MTT Assay)
Materials:
-
L1210 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed L1210 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
L1210 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed L1210 cells into 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 values obtained from the cytotoxicity assay) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by centrifugation (including any floating cells from the supernatant).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
L1210 cells
-
6-well cell culture plates
-
This compound
-
Cold 70% Ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed L1210 cells into 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.
-
Treat the cells with different concentrations of this compound for 24 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
In Vitro Studies of Saframycin D on Human Cancer Cell Lines: Application Notes and Protocols
Therefore, the following application notes and protocols are based on generalized methodologies for evaluating antitumor compounds in vitro. These are intended to serve as a foundational guide for researchers interested in investigating the potential of Saframycin D. Specific experimental parameters would require optimization following the acquisition of the compound and preliminary range-finding studies.
Data Presentation
Due to the absence of specific experimental data for this compound, the following tables are presented as templates for data organization.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (Template)
| Human Cancer Cell Line | Tissue of Origin | IC50 (nM) after 48h Exposure | IC50 (nM) after 72h Exposure |
| e.g., MCF-7 | Breast | Data Not Available | Data Not Available |
| e.g., A549 | Lung | Data Not Available | Data Not Available |
| e.g., HCT116 | Colon | Data Not Available | Data Not Available |
| e.g., HeLa | Cervical | Data Not Available | Data Not Available |
Table 2: Apoptosis Induction by this compound (Template)
| Human Cancer Cell Line | Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., A549 | Control | Data Not Available | Data Not Available |
| IC50 | Data Not Available | Data Not Available | |
| 2 x IC50 | Data Not Available | Data Not Available |
Table 3: Cell Cycle Analysis of Human Cancer Cells Treated with this compound (Template)
| Human Cancer Cell Line | Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., HCT116 | Control | Data Not Available | Data Not Available | Data Not Available |
| IC50 | Data Not Available | Data Not Available | Data Not Available | |
| 2 x IC50 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the in vitro anticancer activity of a novel compound like this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay using MTT
Objective: To determine the concentration-dependent cytotoxic effect of this compound on human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.
Visualizations
As no specific signaling pathways for this compound have been elucidated, the following diagrams represent a generalized workflow for in vitro anticancer drug screening and a hypothetical mechanism of action common to many DNA-damaging agents.
Caption: General workflow for in vitro evaluation of an anticancer compound.
Caption: Hypothetical signaling pathway for a DNA-damaging anticancer agent.
Application Notes and Protocols for Saframycin D DNA Footprinting Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting DNA footprinting analysis with Saframycin D, a potent antitumor antibiotic. This compound, a member of the tetrahydroisoquinoline antibiotic family, exerts its cytotoxic effects by binding to the minor groove of DNA and inhibiting transcription and replication. DNA footprinting is a high-resolution technique used to identify the specific DNA sequences where a ligand, such as this compound, binds. This information is crucial for understanding its mechanism of action and for the development of new therapeutic agents.
Introduction to this compound and DNA Footprinting
This compound is a natural product isolated from Streptomyces lavendulae. It forms a covalent adduct with guanine residues in the DNA minor groove, leading to a distortion of the DNA helix and interference with the binding of DNA-processing enzymes like RNA polymerase. This ultimately results in the inhibition of transcription.
DNA footprinting, most commonly performed using deoxyribonuclease I (DNase I), is an in vitro method that identifies the binding sites of proteins or small molecules on a DNA fragment. The principle lies in the protection of the DNA from enzymatic cleavage at the binding site of the ligand. When the DNA is partially digested with DNase I, the ligand-bound region is shielded from cleavage, leaving a "footprint" on a sequencing gel, which is a gap in the ladder of DNA fragments.
Quantitative Data Summary
| Antibiotic | Binding Affinity | Preferred DNA Sequences | Reference |
| Saframycin A | High | 5'-GGPy (Guanine-Guanine-Pyrimidine) sequences, with a preference for C over T. Strong footprints at 5'-GGG and 5'-GGC. | [1] |
| Saframycin S | High | Similar to Saframycin A, with a strong preference for 5'-GGPy sequences. Additionally shows a strong footprint at 5'-CGG sequences. | [1] |
| This compound | High (inferred) | Expected to have a similar preference for GC-rich sequences, particularly 5'-GGPy motifs, based on structural analogy to Saframycins A and S. |
Note: The binding of Saframycins to DNA is covalent, which means the interaction is very stable once formed. The "affinity" in this context refers to the sequence preference for the initial binding and covalent bond formation.
Experimental Protocols
Preparation of End-Labeled DNA Probe
A high-purity DNA fragment of interest (typically 150-300 bp) containing the putative this compound binding site should be used.
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]ATP
-
Klenow fragment of DNA Polymerase I
-
[α-³²P]dNTPs
-
Agarose gel electrophoresis system
-
Gel extraction kit
Protocol:
-
Digest the plasmid DNA with a suitable restriction enzyme to generate a linear fragment.
-
For 5' end-labeling, dephosphorylate the DNA fragment using calf intestinal phosphatase (CIP) and then label with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
For 3' end-labeling, use a restriction enzyme that generates a 5' overhang and fill in the ends with the Klenow fragment of DNA Polymerase I and the corresponding [α-³²P]dNTPs.
-
Digest the labeled fragment with a second restriction enzyme to generate a uniquely end-labeled probe.
-
Purify the end-labeled DNA probe using agarose gel electrophoresis followed by gel extraction.
-
Determine the concentration and specific activity of the probe.
This compound-DNA Binding Reaction
Materials:
-
End-labeled DNA probe
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
Protocol:
-
Prepare a series of dilutions of this compound in the binding buffer. A typical concentration range to test would be from nanomolar to micromolar.
-
In a microcentrifuge tube, mix the end-labeled DNA probe (final concentration ~1-10 nM) with the desired concentration of this compound in the binding buffer.
-
Include a control reaction with no this compound.
-
Incubate the reactions at 37°C for a sufficient time to allow for binding (e.g., 30 minutes to 1 hour). The optimal incubation time may need to be determined empirically.
DNase I Digestion
Materials:
-
DNase I (RNase-free)
-
DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM CaCl₂, 100 µg/mL BSA)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen)
Protocol:
-
Prepare a fresh dilution of DNase I in DNase I dilution buffer. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).
-
Add the diluted DNase I to each binding reaction and the control.
-
Incubate at room temperature for a short, precisely controlled time (e.g., 1-2 minutes).
-
Stop the reaction by adding an excess of stop solution.
Analysis of Digestion Products
Materials:
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium acetate, pH 5.2
-
Formamide loading dye
-
Denaturing polyacrylamide gel (6-8%) containing 8 M urea
-
TBE buffer
-
Sequencing gel electrophoresis apparatus
-
Phosphorimager or X-ray film
Protocol:
-
Extract the DNA from the stopped reactions with an equal volume of phenol:chloroform:isoamyl alcohol, followed by a chloroform:isoamyl alcohol extraction.
-
Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, and air dry.
-
Resuspend the DNA pellet in formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel. Also load a Maxam-Gilbert sequencing ladder of the same DNA fragment to precisely map the footprint.
-
Run the gel at a constant power until the desired resolution is achieved.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Analyze the resulting autoradiogram. The region protected by this compound will appear as a "footprint" or a gap in the DNA ladder compared to the control lane.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Utilizing the Saframycin Biosynthetic Machinery in Studies of Nonribosomal Peptide Synthetase Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to produce a wide array of complex peptide natural products with significant therapeutic value, including antibiotics, immunosuppressants, and anticancer agents.[1][2][3] These enzymatic assembly lines typically operate based on a "colinearity rule," where the sequence of modules and their constituent domains dictates the final peptide sequence.[4]
However, nature exhibits remarkable variety, and some NRPS systems deviate from this canonical model. The biosynthetic pathway of Saframycin A, a potent antitumor antibiotic, presents a compelling case study of a non-canonical NRPS system.[5][6] While Saframycin D is a related compound, the majority of detailed biochemical work has focused on the Saframycin A (SFM-A) gene cluster from Streptomyces lavendulae.[5][7] This system does not use Saframycin as a tool to probe other NRPSs, but rather, the machinery that builds it serves as an invaluable model for studying unusual, iterative enzymatic mechanisms that defy the standard colinearity model.[7]
These notes provide insight and protocols for utilizing the Saframycin NRPS system as a model to understand and engineer non-linear peptide synthesis.
Application Note 1: The Saframycin NRPS as a Model for Non-Colinear, Iterative Synthesis
The canonical view of NRPSs involves a linear arrangement of modules, each responsible for incorporating one specific amino acid into the growing peptide chain. A minimal module consists of an Adenylation (A) domain for amino acid selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for tethering the activated amino acid, and a Condensation (C) domain for peptide bond formation.[2][5]
The Saframycin A biosynthetic gene cluster features an NRPS system encoded by three genes—sfmA, sfmB, and sfmC—that deviates from this linear logic.[5] While SfmA and SfmB modules act in a standard fashion, the final module, SfmC, acts iteratively to assemble a tetrapeptidyl intermediate.[5][7] This means the SfmC module is used multiple times to complete the peptide backbone, a departure from the one-module-per-amino-acid paradigm.[5] This iterative mechanism, coupled with a terminal Reductase (RE) domain instead of a typical Thioesterase (TE) domain, makes the Saframycin system an excellent model for exploring the biochemical diversity and architectural flexibility of NRPS enzymes.[5]
Application Note 2: A Tool for Chemo-enzymatic Synthesis & Mechanistic Studies
The unique catalytic power of the Saframycin NRPS can be harnessed for synthetic biology and drug development. The SfmC enzyme, which catalyzes a complex seven-step transformation including iterative Pictet-Spengler reactions, can be expressed and purified as a recombinant protein.[8] This allows researchers to use SfmC in vitro to convert readily available, chemically synthesized dipeptidyl substrates into the complex pentacyclic core scaffold of Saframycin.[8]
This chemo-enzymatic approach offers several advantages:
-
Mechanistic Studies: It allows for detailed investigation of the unusual catalytic steps, such as the dual Pictet-Spengler cyclizations, by providing defined substrates to the isolated enzyme.
-
Scaffold Generation: It provides a streamlined, enzymatic route to a complex molecular scaffold that is challenging to produce via traditional organic synthesis.
-
Combinatorial Biosynthesis: By feeding the enzyme "designer" substrates, it opens the door to creating novel, structurally complex analogues of Saframycin with potentially new or improved biological activities.[7]
Data Presentation
The Saframycin A NRPS system is encoded by three core genes. The domain organization is crucial for understanding its function.
| Gene | Encoded Protein | Domain Architecture | Predicted Function |
| sfmA | SfmA | AL-PCP₀-C₁-A₁-PCP₁ | Acyl-CoA ligation, activation and thioesterification of the first amino acid.[5] |
| sfmB | SfmB | C₂-A₂-PCP₂ | Activation and incorporation of the second amino acid.[5] |
| sfmC | SfmC | C₃-A₃-PCP₃-RE | Iterative incorporation of two additional amino acids and reductive release of the final tetrapeptidyl aldehyde.[5] |
Experimental Protocols
Protocol 1: Determination of A-Domain Substrate Specificity via ATP-PPi Exchange Assay
This protocol is fundamental for characterizing any NRPS and was used to determine the amino acid specificity of the SfmA, SfmB, and SfmC adenylation domains.[5] The assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified NRPS protein (e.g., SfmA, SfmB, or SfmC)
-
750 mM Tris-HCl (pH 8.0)
-
50 mM ATP
-
10 mM PPi containing 0.5 µCi/µl ³²PPi
-
100 mM MgCl₂
-
50 mM Dithiothreitol (DTT)
-
10 mM solutions of various amino acids
-
Stop Solution: 1% (w/v) activated charcoal in 4.5% (w/v) tetrasodium pyrophosphate and 3.5% (v/v) perchloric acid
-
Scintillation fluid and counter
Methodology:
-
Prepare a master mix (for 10 reactions) in a microcentrifuge tube on ice:
-
100 µl of 750 mM Tris-HCl (pH 8.0)
-
100 µl of 50 mM ATP
-
100 µl of 100 mM MgCl₂
-
100 µl of 50 mM DTT
-
50-100 nM final concentration of NRPS protein
-
Nuclease-free water to a final volume of 800 µl
-
-
Aliquot 80 µl of the master mix into individual reaction tubes.
-
To each tube, add 10 µl of a 10 mM amino acid solution (for a final concentration of 1.0 mM). Include a negative control with no amino acid.
-
Initiate the reactions by adding 10 µl of the 10 mM PPi/[³²P]PPi solution. The final reaction volume is 100 µl.
-
Incubate the reactions at 30°C for 30 minutes.[5]
-
Stop each reaction by adding 0.5 ml of the ice-cold charcoal Stop Solution. This will adsorb the ATP/[³²P]ATP, while the free [³²P]PPi remains in solution.
-
Vortex the tubes and incubate on ice for 10 minutes.
-
Pellet the charcoal by centrifugation (e.g., 14,000 rpm for 10 min).
-
Carefully remove the supernatant. Wash the charcoal pellet twice with 1 ml of water to remove any unbound ³²PPi.
-
Resuspend the final charcoal pellet in 100 µl of water, transfer to a scintillation vial with 4 ml of scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. Higher CPM values indicate higher A-domain activity for the tested amino acid.
Protocol 2: Heterologous Expression of the Saframycin Gene Cluster
To study the function of the entire biosynthetic pathway or to produce Saframycin analogues, the gene cluster can be expressed in a heterologous host, as was done by expressing the SFM-A pathway in a Pseudomonas fluorescens strain.[7]
Methodology Outline:
-
Genomic Library Construction: Construct a cosmid or BAC library from the genomic DNA of the native producer, S. lavendulae.[5]
-
Library Screening: Design degenerate PCR primers based on conserved NRPS domain sequences (e.g., A and C domains). Use the resulting PCR products as probes to screen the genomic library via colony hybridization to find clones containing the target NRPS genes.[5]
-
Sequencing and Annotation: Sequence the positive clones to identify the full biosynthetic gene cluster and annotate the open reading frames (ORFs) and domain structures.[5][6]
-
Subcloning: Subclone the entire ~62-kb gene cluster into a suitable expression vector that can replicate in a chosen heterologous host (e.g., E. coli for manipulation, then a production host like Streptomyces coelicolor or Pseudomonas fluorescens).
-
Host Transformation: Introduce the expression vector into the selected host strain via methods like conjugation or electroporation.
-
Expression and Analysis: Culture the transformed host under appropriate conditions to induce gene expression. Extract secondary metabolites from the culture and use HPLC and LC-MS to screen for the production of Saframycin or its intermediates.
References
- 1. longdom.org [longdom.org]
- 2. Synthetic-bioinformatic natural product-inspired peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Characterization of the saframycin A gene cluster from Streptomyces lavendulae NRRL 11002 revealing a nonribosomal peptide synthetase system for assembling the unusual tetrapeptidyl skeleton in an iterative manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Note: Cell-Based Assays for Screening Novel Saframycin Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction Saframycin A is a potent tetrahydroisoquinoline antibiotic with significant antitumor properties. Its mechanism of action involves the inhibition of RNA synthesis through covalent binding to the minor groove of DNA, primarily at guanine residues.[1][2] The development of novel Saframycin analogs aims to improve efficacy, selectivity, and pharmacokinetic profiles. A crucial component of this drug discovery process is the implementation of a robust screening cascade using cell-based assays to identify and characterize promising lead compounds.[3] This document provides detailed protocols for a tiered approach to screening Saframycin analogs, beginning with broad cytotoxicity assessment and progressing to more detailed mechanistic assays such as apoptosis and cell cycle analysis.
Mechanism of Action & Screening Rationale
Saframycin A and its analogs are bioreductive alkylating agents. Following intracellular reduction, they form a reactive iminium ion that covalently bonds with DNA, leading to transcription inhibition, cell cycle arrest, and ultimately, apoptosis. While DNA is a primary target, the exact transcriptional response can be complex, involving pathways related to oxidative stress and protein degradation without necessarily activating known DNA-damage repair genes.[4]
A tiered screening approach is recommended to efficiently identify the most promising analogs. A primary high-throughput screen should assess general cytotoxicity to eliminate inactive compounds. Subsequent secondary assays should then be employed on the "hit" compounds to elucidate their mechanism of action, confirming their ability to induce apoptosis and characterizing their effects on cell cycle progression.
Proposed Screening Workflow
A logical workflow ensures that resources are focused on compounds with the highest potential. The process begins with a broad library of analogs and progressively narrows the field to a few lead candidates.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is a robust and cost-effective assay for primary screening.[6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
Cancer cell line (e.g., HCT-116, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Saframycin analogs dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Saframycin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[8] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log-concentration of the compound and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9][11]
Materials:
-
Cells treated with "hit" Saframycin analogs (at IC₅₀ and 2x IC₅₀ concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the selected analogs for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[10]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Dilution & Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples on a flow cytometer as soon as possible.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[14][15]
Principle: The amount of DNA in a cell doubles during the S phase, from G1 to G2/M. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14] This allows for the generation of a histogram to determine cell cycle distribution.
Materials:
-
Cells treated with "hit" Saframycin analogs
-
70% cold ethanol (for fixation)
-
PBS
-
PI Staining Solution (containing PI and RNase A in a permeabilization buffer like Triton X-100).[16][17]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment (24-48 hours).
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16] Incubate for at least 2 hours at 4°C (or overnight).[18]
-
Rehydration & Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17][18] The RNase A will degrade any RNA, ensuring that PI only stains DNA.[14]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. Look for accumulation in a specific phase, which indicates cell cycle arrest.
Data Presentation
Quantitative data should be summarized in clear, concise tables for comparison across different analogs.
Table 1: Cytotoxicity of Novel Saframycin Analogs against HCT-116 Cancer Cells
| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) [± SD] |
| Saframycin A (Control) | -H | -COCH₃ | 8.5 ± 1.2 |
| Analog-01 | -CH₃ | -COCH₃ | 15.2 ± 2.1 |
| Analog-02 | -H | -CO-Pyridine | 1.73 ± 0.3[19] |
| Analog-03 | -H | -CO-Ph-4-OMe | 5.1 ± 0.9 |
| Analog-04 | -H | -CO-Ph-3-CF₃ | 7.0 ± 1.1[19] |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Apoptosis Induction in A549 Cells after 24h Treatment
| Compound (at IC₅₀) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Saframycin A | 48.2 ± 4.1 | 35.7 ± 3.5 | 16.1 ± 2.8 |
| Analog-02 | 45.5 ± 3.8 | 42.1 ± 4.0 | 12.4 ± 1.9 |
| Analog-04 | 49.1 ± 4.5 | 33.8 ± 3.1 | 17.1 ± 2.2 |
| Values represent the percentage of the total cell population. |
Table 3: Cell Cycle Distribution in HepG2 Cells after 24h Treatment
| Compound (at IC₅₀) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 3.3 | 20.1 ± 2.1 | 14.5 ± 1.8 |
| Saframycin A | 30.2 ± 2.9 | 25.5 ± 2.4 | 44.3 ± 3.9 |
| Analog-02 | 28.9 ± 3.1 | 22.1 ± 2.0 | 49.0 ± 4.2 |
| Analog-04 | 33.1 ± 3.5 | 28.9 ± 2.6 | 38.0 ± 3.3 |
| An increase in the G2/M population suggests a G2/M phase cell cycle arrest. |
Structure-Activity Relationship (SAR) Insights
Initial screening data can provide valuable insights into the structure-activity relationships (SAR) of the novel analogs. Key structural features of Saframycins are known to be critical for their activity.
Studies have shown that the α-cyanoamine group is crucial for the cytotoxic activity of Saframycins.[20] Modifications to the side chain at the C-25 position can significantly alter potency and selectivity, while adding bulky substituents at the C-14 position often leads to a decrease in cytotoxic activity.[20][21] By correlating the data from the cell-based assays with the structural modifications of each analog, researchers can build a robust SAR model to guide the design of next-generation compounds.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing fermentation conditions for Streptomyces lavendulae to increase Saframycin yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for increased Saframycin A yield from Streptomyces lavendulae.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for Saframycin A biosynthesis?
A1: The biosynthesis of the Saframycin A core structure primarily utilizes two molecules of L-tyrosine. The side chain is derived from the amino acids L-alanine and L-glycine, and the various methyl groups are contributed by S-adenosyl methionine (SAM).
Q2: What is the optimal pH for Streptomyces lavendulae growth and Saframycin A production?
A2: Streptomyces lavendulae generally grows well in a pH range of 5.0 to 8.0, with an optimal growth pH around 7.0. However, for Saframycin A production, maintaining a constant pH can significantly increase the yield and prolong the production period. It is also crucial to lower the pH to below 5.5 after peak production to prevent the degradation of Saframycin A.[1]
Q3: What is the role of sodium cyanide (NaCN) in increasing Saframycin A yield?
A3: The addition of NaCN to the culture broth can lead to a significant increase in Saframycin A potency. This is because S. lavendulae produces a precursor, Saframycin S, which can be converted to Saframycin A through a cyanation reaction. The addition of NaCN facilitates this conversion.[1]
Q4: Can chloramphenicol be used to enhance Saframycin A production?
A4: Yes, the addition of chloramphenicol at concentrations of 30 and 45 mg/ml, particularly at a pH of 5.75, has been shown to increase the production of Saframycin A.
Troubleshooting Guide
Problem 1: Low Saframycin A yield despite good cell growth.
| Possible Cause | Troubleshooting Step |
| Suboptimal Precursor Availability | Supplement the fermentation medium with precursors such as L-tyrosine, L-alanine, and L-glycine. |
| Inefficient Conversion of Precursor | Add 1 mM NaCN to the culture broth after the growth phase to facilitate the conversion of Saframycin S to Saframycin A.[1][2] |
| Incorrect pH Profile | Implement a two-stage pH control strategy. Maintain the pH at an optimal level for growth (around 7.0) and then shift to a lower pH (below 5.5) during the production phase to prevent product degradation.[1] |
| Feedback Inhibition | Consider implementing a fed-batch or continuous culture system to maintain low concentrations of inhibitory byproducts. |
Problem 2: Inconsistent Saframycin A yield between fermentation batches.
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum Quality | Standardize the inoculum preparation procedure, ensuring a consistent spore concentration and physiological state. |
| Inconsistent Medium Composition | Prepare fermentation media with high-purity components and ensure accurate measurements. |
| Fluctuations in Fermentation Parameters | Calibrate and monitor probes for pH, dissolved oxygen, and temperature regularly to ensure consistent conditions across batches. |
Problem 3: Degradation of Saframycin A in the later stages of fermentation.
| Possible Cause | Troubleshooting Step |
| pH Increase During Stationary Phase | As mentioned, lower the culture pH to below 5.5 after peak production has been reached to prevent the degradation of Saframycin A.[1] |
| Oxidative Damage | Consider adding antioxidants to the fermentation medium or sparging with an inert gas during the later stages of fermentation. |
Data Presentation
Table 1: Comparison of Fermentation Media for Saframycin A Production
| Medium Component | Medium 1 | Medium 2 |
| Carbon Source | Soluble Starch (10 g/L), Glucose (1 g/L) | Glucose (10 g/L) |
| Nitrogen Source | Polypepton (10 g/L), Meat Extract (5 g/L) | Yeast Extract (4 g/L), Malt Extract (10 g/L) |
| Salts | NaCl (3 g/L) | - |
| pH | 7.0 | 7.2 |
| Reference | Arai et al., 1980 | Li et al., 2008 |
Table 2: Optimal Fermentation Parameters for Saframycin A Production
| Parameter | Optimal Value/Range | Reference |
| Temperature | 27-30°C | Li et al., 2008 |
| pH | 7.0 (growth), <5.5 (production/stability) | Arai et al., 1980[1] |
| Agitation | 200-250 rpm | Li et al., 2008; Arai et al., 1980 |
| Incubation Time | 30-36 hours for seed culture | Li et al., 2008 |
Experimental Protocols
1. Protocol for Biomass Determination (Dry Cell Weight)
-
Withdraw a 10 mL sample of the fermentation broth.
-
Centrifuge the sample at 10,000 x g for 15 minutes.
-
Discard the supernatant.
-
Wash the cell pellet twice with distilled water, centrifuging after each wash.
-
Resuspend the final pellet in a small volume of distilled water and transfer it to a pre-weighed drying dish.
-
Dry the dish in an oven at 80°C until a constant weight is achieved.
-
Calculate the dry cell weight by subtracting the initial weight of the dish from the final weight.
2. Protocol for HPLC Analysis of Saframycin A
-
Sample Preparation:
-
Filter the fermentation broth to remove mycelia.
-
Adjust the pH of the filtrate to 7.5.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under vacuum.
-
Reconstitute the residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a known concentration of purified Saframycin A.
-
Compare the peak area of the sample with the standard curve to determine the concentration of Saframycin A.
-
Visualizations
Caption: Simplified biosynthetic pathway of Saframycin A.
Caption: Workflow for optimizing Saframycin A fermentation.
References
- 1. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Saframycin D from Bacterial Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of purification protocols for Saframycin D. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound from bacterial cultures, primarily Streptomyces lavendulae.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Suboptimal Fermentation Conditions: Incorrect media composition, pH, temperature, or aeration can hinder this compound production. 2. Inefficient Extraction: The chosen solvent may not be optimal for this compound, or the extraction pH may be incorrect. 3. Degradation of this compound: The molecule may be unstable under the extraction conditions (e.g., pH, temperature). | 1. Optimize Fermentation: - Ensure the fermentation medium is appropriate for Streptomyces lavendulae. A typical medium might contain glucose, soluble starch, NaCl, K2HPO4, casein acid hydrolysate, and meat extract.[1] - Maintain the pH of the culture below 5.5 after peak production to prevent degradation. - Supplementing the medium with precursors like specific amino acids may improve yield. 2. Refine Extraction: - Ethyl acetate is a commonly used and effective solvent for extracting Saframycins.[2] - Adjust the pH of the filtered culture broth to ~6.8 before extraction to ensure this compound is in a favorable state for solvent extraction.[1] - Perform multiple extractions (e.g., 2-3 times) with the organic solvent to maximize recovery from the aqueous phase. 3. Control Stability: - Perform extraction steps at a reduced temperature (e.g., 4°C or on ice) to minimize thermal degradation. - Minimize the time the crude extract is in solution and store it under inert gas (e.g., nitrogen or argon) if possible. |
| Poor Separation of this compound from Analogues (e.g., Saframycin A, Y3) | 1. Inadequate Chromatographic Resolution: The solvent system (mobile phase) used for column chromatography may not have the correct polarity to resolve structurally similar Saframycin analogues. 2. Column Overloading: Applying too much crude extract to the silica gel column can lead to broad, overlapping peaks. | 1. Optimize Chromatography: - Use a step-wise or gradient elution with a solvent system like hexane-ethyl acetate. Start with a low polarity (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity.[2] - For highly polar compounds, a methanol/dichloromethane system can be effective. - Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing pure this compound. 2. Proper Column Loading: - As a general rule, the amount of crude material should be about 1/40th to 1/50th the weight of the silica gel in the column. |
| This compound Degradation During Purification/Storage | 1. pH Instability: Saframycins can be unstable at acidic or highly alkaline pH. 2. Temperature Sensitivity: Elevated temperatures can lead to the degradation of the compound. 3. Light Sensitivity: Exposure to light, particularly UV, may cause degradation. | 1. Maintain Optimal pH: - Keep solutions containing this compound within a stable pH range, generally neutral to slightly acidic (pH 5.5-7.0). 2. Control Temperature: - Conduct all purification steps at low temperatures (4°C) where possible. - For long-term storage, keep the purified compound at -20°C or -80°C. 3. Protect from Light: - Use amber vials or wrap containers in aluminum foil to protect the compound from light. |
| Presence of Unknown Impurities in Final Product | 1. Contamination from Media: Components from the fermentation broth may co-extract with this compound. 2. Co-elution of Other Metabolites: Other secondary metabolites from Streptomyces lavendulae with similar polarity may be present. | 1. Pre-Chromatography Cleanup: - Consider a pre-purification step, such as a liquid-liquid extraction against different pH values to remove acidic or basic impurities. 2. High-Resolution Chromatography: - If silica gel chromatography is insufficient, consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) for final polishing. |
Quantitative Data Summary
The following tables summarize key quantitative parameters that are critical for the successful purification of this compound. These values are approximate and may require optimization for specific laboratory conditions.
Table 1: Fermentation and Extraction Parameters
| Parameter | Recommended Value/Range | Notes |
| Fermentation Time | 30 - 36 hours[1] | Monitor production to harvest at peak concentration. |
| Incubation Temperature | 27°C[1] | Optimal for S. lavendulae growth and production. |
| Culture pH for Extraction | 6.8[1] | Adjust pH of the filtered broth before solvent extraction. |
| Extraction Solvent | Ethyl Acetate | A common and effective solvent for Saframycins.[2] |
| Solvent to Broth Ratio | 1:1 or 1:2 (v/v) | Perform extraction multiple times for better recovery.[2] |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh)[2] | Standard for separation of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane-Ethyl Acetate (gradient) | Start with low polarity (e.g., 9:1) and increase to higher polarity (e.g., 1:9).[2] |
| Alternative Mobile Phase | Methanol-Dichloromethane | For more polar compounds. |
| Flow Rate | 2 ml/min (for a 35 x 1.0 cm column)[2] | Adjust based on column dimensions. |
| Fraction Volume | 25 ml (for a 35 x 1.0 cm column)[2] | Adjust based on column size and separation resolution. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces lavendulae
-
Inoculum Preparation:
-
Aseptically transfer a piece of a well-sporulated YSA plate (0.1% yeast, 0.5% soluble starch, 1.5% agar, pH 7.5) of Streptomyces lavendulae into a 500 ml flask.[1]
-
The flask should contain 50 ml of fermentation medium (0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0).[1]
-
-
Incubation:
-
Incubate the flask at 27°C on a rotary shaker at 250 rpm for 30 to 36 hours.[1]
-
Protocol 2: Extraction of Crude this compound
-
Harvesting:
-
After the incubation period, filter the culture broth to remove the mycelia.
-
-
pH Adjustment:
-
Adjust the pH of the filtered broth to 6.8 using an appropriate acid or base.[1]
-
-
Solvent Extraction:
-
Transfer the pH-adjusted broth to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Concentration:
-
Combine all the ethyl acetate extracts.
-
Concentrate the extract to dryness using a rotary evaporator under reduced pressure. The resulting residue is the crude this compound extract.
-
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).[2]
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be: 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 (v/v) of hexane:ethyl acetate.[2]
-
-
Fraction Collection:
-
Collect fractions of a suitable volume (e.g., 25 ml).[2]
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Pool the pure fractions and concentrate using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound Purification
Troubleshooting Logic for Low Yield
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Saframycin Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Saframycin A, a tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae, has garnered significant interest in the field of oncology due to its potent antitumor properties. Its complex pentacyclic structure has served as a scaffold for the development of numerous analogs aimed at improving efficacy and reducing toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key Saframycin analogs, supported by experimental data, to inform future drug design and development efforts.
Core Structure-Activity Relationship Principles
The biological activity of Saframycin and its analogs is intrinsically linked to specific structural features. Early studies have established several foundational principles for their cytotoxicity:
-
The α-Cyanoamine Moiety: The α-cyanoamine or a related α-carbinolamine group at the C-21 position is critical for cytotoxic activity. Analogs lacking this feature exhibit significantly diminished potency.[1][2]
-
Substituents at C-14 and C-25: The introduction of bulky substituents at the C-14 position on the core skeleton or at the C-25 position on the side chain generally leads to a decrease in cytotoxic activity.[1][2] This suggests that steric hindrance in these regions can interfere with the molecule's interaction with its biological target.
-
Side Chain Modifications: Alterations to the pyruvic acid side chain at C-25 can profoundly impact biological activity, with some modifications leading to highly potent derivatives.
Quantitative Comparison of Cytotoxicity
| Compound | Key Structural Feature | Cancer Cell Line | IC50 (µM) |
| Saframycin A | Parent Compound | L1210 Mouse Leukemia | Potent (specific value not consistently reported) |
| Saframycin S | Stereoisomer of Saframycin A | L1210 Mouse Leukemia | Comparable to Saframycin A |
| Decyanosaframycin A | Lacks the C-21 cyano group | L1210 Mouse Leukemia | Much lower activity than Saframycin A[1][2] |
| Analogs with bulky C-14/C-25 substituents | Modified core or side chain | L1210 Mouse Leukemia | Decreased activity[1][2] |
Note: The IC50 values can vary depending on the specific cancer cell line and the experimental conditions used.
Mechanism of Action: DNA Binding and Alkylation
The primary mechanism of action for Saframycin analogs involves the covalent binding and alkylation of DNA. This process is initiated by the reductive activation of the quinone moiety of the Saframycin core.
Caption: Mechanism of Saframycin A-induced DNA damage.
This activation leads to the loss of the nitrile group and the formation of a reactive electrophilic iminium ion. This ion then alkylates the N2 position of guanine bases within the minor groove of the DNA, with a preference for 5'-GGC-3' sequences.[3][4][5] This covalent modification of DNA triggers downstream cellular responses, including cell cycle arrest and apoptosis.
DNA Binding Affinity
While the sequence-specific binding of Saframycin analogs to DNA has been established, comprehensive quantitative data on their binding affinities (e.g., dissociation constants, Kd) are not widely available in a comparative format. The primary method for assessing this interaction has been DNase I footprinting, which identifies the specific DNA sequences protected by the bound drug.
Cellular Response to Saframycin A
The DNA damage induced by Saframycin A elicits a cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).
Cell Cycle Arrest at the G2/M Checkpoint
Exposure to DNA damaging agents often leads to the activation of cell cycle checkpoints. While the precise signaling pathway for Saframycin A-induced cell cycle arrest is not fully elucidated, it is known to cause an accumulation of cells in the G2/M phase. This arrest is likely mediated by the p53 tumor suppressor protein and its downstream effector, p21, which can inhibit the cyclin-dependent kinases (CDKs) responsible for mitotic entry.
Caption: Proposed pathway for Saframycin A-induced G2/M arrest.
Induction of Apoptosis
The substantial DNA damage caused by Saframycin A can also trigger the intrinsic pathway of apoptosis. This is often initiated by the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway induced by Saframycin A.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Saframycin analog and a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Binding Assay (DNase I Footprinting)
DNase I footprinting is a technique used to identify the specific binding site of a ligand, such as a Saframycin analog, on a DNA molecule.
Detailed Protocol:
-
DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one end (e.g., with ³²P).
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the Saframycin analog to allow for binding. A control reaction without the analog is also prepared.
-
DNase I Digestion: A low concentration of DNase I is added to each reaction to randomly cleave the DNA backbone. The regions of DNA where the Saframycin analog is bound will be protected from cleavage.
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The protected region, or "footprint," will appear as a gap in the ladder of DNA fragments in the lanes containing the Saframycin analog compared to the control lane.
Conclusion
The structure-activity relationship of Saframycin analogs is a complex interplay of steric and electronic factors. The presence of the α-cyanoamine group and the nature of substituents at various positions on the pentacyclic core are critical determinants of their cytotoxic and DNA binding properties. The primary mechanism of action involves reductive activation followed by sequence-specific DNA alkylation, leading to cell cycle arrest and apoptosis. Further exploration of modifications to the Saframycin scaffold, guided by the SAR principles outlined in this guide, holds promise for the development of novel and more effective anticancer agents.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STRUCTURE-ACTIVITY RELATIONSHIPS OF SAFRAMYCINS [jstage.jst.go.jp]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Saframycin D and Ecteinascidin 743 Antitumor Properties
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the antitumor properties of two potent natural products, Saframycin D and Ecteinascidin 743 (also known as Trabectedin, Yondelis®). Both compounds are complex alkaloids with significant cytotoxic and antitumor activities, primarily through their interaction with DNA. This analysis covers their mechanisms of action, in vitro cytotoxicity, and the experimental protocols used to evaluate their efficacy.
Introduction
This compound and Ecteinascidin 743 are both DNA-binding agents that have garnered significant interest in the field of oncology. This compound belongs to the saframycin family of antibiotics isolated from Streptomyces lavendulae. Ecteinascidin 743 is a marine-derived tetrahydroisoquinoline alkaloid isolated from the tunicate Ecteinascidia turbinata. While both compounds target DNA, their precise mechanisms of action and the resulting cellular consequences exhibit notable differences. This guide aims to provide a side-by-side comparison to aid researchers in understanding their unique properties.
Mechanism of Action
This compound
The precise mechanism of action for this compound is not as extensively characterized as that of Ecteinascidin 743. However, studies on the saframycin family, particularly Saframycin A, provide significant insights. Saframycins are known to bind covalently to the minor groove of DNA. This binding is sequence-selective and requires reductive activation of the hydroquinone moiety to form a reactive iminium species, which then alkylates guanine residues. This covalent adduction with DNA is believed to be the primary mechanism behind their cytotoxic effects, leading to the inhibition of DNA and RNA synthesis.
The proposed mechanism involves the following key steps:
-
Reductive Activation: The quinone moiety of the saframycin molecule is reduced to a hydroquinone.
-
Formation of an Iminium Ion: The hydroquinone intermediate facilitates the loss of the cyano group, leading to the formation of a reactive electrophilic iminium ion.
-
DNA Alkylation: The iminium ion then acts as an alkylating agent, forming a covalent bond with the N2 position of guanine in the DNA minor groove.
Ecteinascidin 743 (Trabectedin)
Ecteinascidin 743 has a unique and well-characterized mechanism of action. It binds to the minor groove of DNA and alkylates the N2 position of guanine[1][2]. This binding induces a characteristic bend in the DNA helix towards the major groove. A key feature of its antitumor activity is its interaction with the cellular DNA repair machinery, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Rather than being repaired, the Ecteinascidin 743-DNA adduct is recognized by the TC-NER machinery, leading to the formation of lethal DNA double-strand breaks, ultimately triggering apoptosis. This reliance on a functional TC-NER pathway for its cytotoxicity is a distinctive feature.
Furthermore, Ecteinascidin 743 can modulate gene transcription. It has been shown to inhibit the transcription of specific genes, including oncogenes like FUS-CHOP in myxoid liposarcoma, and can also affect the tumor microenvironment by modulating the production of cytokines and chemokines. Ecteinascidin 743 is known to cause cell cycle arrest in the G2/M phase.
The mechanism of action of Ecteinascidin 743 involves:
-
DNA Binding and Alkylation: Binds to the minor groove of DNA and alkylates guanine at the N2 position.
-
DNA Bending: Causes a unique bend in the DNA helix towards the major groove.
-
Interaction with TC-NER: The DNA adduct is recognized by the TC-NER machinery.
-
Formation of Double-Strand Breaks: The interaction with TC-NER leads to the formation of lethal DNA double-strand breaks.
-
Apoptosis: The accumulation of DNA damage induces programmed cell death.
In Vitro Cytotoxicity
Data Presentation
Quantitative data on the in vitro cytotoxicity of this compound is limited in the publicly available literature. The following tables present available data for Saframycin A and C as representatives of the saframycin family, and for Phthalascidin, a synthetic analog with potency and mode of action comparable to Ecteinascidin 743.
Table 1: In Vitro Cytotoxicity of Saframycins A and C
| Compound | Cell Line | IC50 (µg/mL) |
| Saframycin A | L1210 (Mouse Leukemia) | 0.02 |
| Saframycin C | L1210 (Mouse Leukemia) | 1.0 |
| Data from Arai et al., 1980. |
Table 2: In Vitro Cytotoxicity of Phthalascidin (Ecteinascidin 743 Analog)
| Cell Line | Cancer Type | IC50 (nM) |
| A-549 | Lung Carcinoma | 0.5 |
| HCT116 | Colon Carcinoma | 0.2 |
| MCF-7 | Breast Carcinoma | 1.0 |
| A375 | Melanoma | 0.1 |
| NCI-H522 | Lung Carcinoma | 0.3 |
| COLO205 | Colon Carcinoma | 0.4 |
| T-47D | Breast Carcinoma | 0.8 |
| PC-3 | Prostate Carcinoma | 0.6 |
| Data from a study on Phthalascidin, a potent synthetic analog of Ecteinascidin 743. |
Note: Direct comparison of the IC50 values between the two tables should be done with caution due to the use of different compounds (Saframycins A/C vs. Phthalascidin), different cell lines, and potentially different experimental conditions. However, it is evident that Phthalascidin exhibits potent cytotoxicity in the nanomolar range across a variety of human cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug that is required to inhibit the growth of 50% of a population of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or Ecteinascidin 743) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. Cell cycle analysis is a common application where the DNA content of cells is measured to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for a desired period.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity is measured for each cell.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The peaks corresponding to G0/G1, S, and G2/M phases are then analyzed to determine the percentage of cells in each phase.
Summary and Conclusion
Both this compound and Ecteinascidin 743 are potent antitumor agents that target DNA, yet they exhibit distinct mechanisms of action. Ecteinascidin 743 has a well-defined and unique mechanism that involves the hijacking of the TC-NER pathway to induce lethal DNA damage, and it demonstrates high potency against a broad range of cancer cell lines. The mechanism of this compound, while also involving covalent DNA binding, is less characterized, and there is a notable lack of publicly available quantitative cytotoxicity data for a direct comparison.
The available data for Saframycin A suggests that the saframycin family possesses significant antitumor activity. However, based on the data for its analog, Ecteinascidin 743 appears to be exceptionally potent, with IC50 values in the nanomolar range.
Further research is warranted to fully elucidate the antitumor properties of this compound, including comprehensive in vitro cytotoxicity screening and detailed mechanistic studies. A direct head-to-head comparison in the same panel of cell lines and in vivo models would be invaluable for determining the relative therapeutic potential of these two promising natural products. This guide provides a foundation for such future investigations by summarizing the current state of knowledge and providing key experimental methodologies.
References
A Researcher's Guide to Validating MTT and LDH Cytotoxicity Assays for Saframycin D Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two common cytotoxicity assays, the MTT and LDH assays, in the context of studies involving the antibiotic Saframycin D. This document outlines the principles of each assay, provides detailed experimental protocols, and offers a comparative analysis to aid in the selection and validation of the most appropriate method for assessing the cytotoxic effects of this compound.
Introduction to this compound and Cytotoxicity Assessment
This compound is an antibiotic with known anti-Gram-positive bacterial activity.[1] While its precise cytotoxic mechanism in mammalian cells is not extensively detailed in publicly available literature, related compounds in the saframycin family are known to exert their effects by binding to DNA and inhibiting RNA synthesis. This mode of action suggests that this compound's cytotoxic effects likely involve the induction of programmed cell death (apoptosis) or necrosis, making the accurate measurement of cell viability and death crucial in research and development.
Two of the most widely used methods to assess cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Lactate Dehydrogenase (LDH) assay. The MTT assay measures the metabolic activity of cells as an indicator of their viability, while the LDH assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of cell death. Validating which assay, or combination of assays, is most suitable for this compound studies is a critical step in obtaining reliable and reproducible data.
Comparison of MTT and LDH Assays
The choice between the MTT and LDH assay can depend on the specific research question and the expected mechanism of cell death induced by the compound under investigation. While both assays are effective in quantifying cell death, they measure different cellular events. The MTT assay is a measure of metabolic viability, whereas the LDH assay is an indicator of membrane integrity.[2][3] In some cases, a compound might reduce metabolic activity without causing immediate cell membrane rupture, which would be detected by the MTT assay but not the LDH assay.[3] Conversely, rapid necrosis would lead to a strong signal in the LDH assay. Therefore, running both assays in parallel can provide a more complete picture of the cytotoxic mechanism of this compound.
| Feature | MTT Assay | LDH Assay |
| Principle | Measures the reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4][5] | Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon cell membrane damage.[2] |
| Measures | Cell viability and metabolic activity.[4][5] | Cell death (necrosis or late apoptosis) via loss of membrane integrity. |
| Advantages | - High sensitivity.[5] - Well-established and widely used. - Suitable for high-throughput screening. | - Directly measures cell death. - The supernatant can be used, leaving cells available for other assays. - Relatively simple and rapid procedure. |
| Disadvantages | - Can be influenced by changes in cellular metabolism that are not related to viability. - The formazan crystals are insoluble and require a solubilization step.[5] - Can sometimes underestimate the extent of cell death in the presence of growth inhibition.[6] | - Less sensitive for early apoptotic events where the membrane is still intact. - Can be affected by LDH present in the serum of the culture medium. - Underestimates cell death when compounds inhibit LDH enzyme activity. |
| Endpoint | Colorimetric measurement of formazan concentration. | Colorimetric measurement of LDH activity. |
| Typical IC50 (Illustrative) | Lower IC50 if the compound affects metabolism before causing membrane lysis. | Higher IC50 if membrane lysis is a later event in the cell death process. |
Experimental Protocols
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH Assay Protocol
This protocol outlines the steps for measuring LDH release as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100).
-
Background: Medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing diaphorase and NAD+) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizing the Methodologies
To better understand the experimental flow and underlying principles, the following diagrams have been generated.
Caption: Workflow for comparing MTT and LDH assays.
Caption: Cellular mechanisms underlying MTT and LDH assays.
Caption: Potential signaling pathway for this compound cytotoxicity.
Conclusion
The validation of cytotoxicity assays is paramount for the accurate assessment of the therapeutic potential and toxicological profile of compounds like this compound. While both the MTT and LDH assays are robust and reliable methods, they measure different aspects of cell health and death. The MTT assay provides insight into the metabolic activity of the cell population, whereas the LDH assay offers a direct measure of cell membrane integrity. For a comprehensive understanding of this compound's cytotoxic effects, it is recommended to use both assays in parallel. This dual-assay approach will provide a more complete picture of the drug's mechanism of action, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and clarifying the timeline of metabolic dysfunction versus membrane damage. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers initiating studies on this compound and other novel compounds.
References
- 1. Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of a novel antitumor antibiotic, spicamycin derivative, in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Saframycin S: A Biosynthetic Precursor with Distinct Bioactivity Compared to Saframycin A
For researchers, scientists, and drug development professionals, understanding the nuances of related bioactive compounds is critical for advancing novel therapeutics. This guide provides a detailed comparison of Saframycin S and its biosynthetic product, Saframycin A, focusing on their roles in biosynthesis and their differential biological activities, supported by experimental data and protocols.
Saframycin S holds a significant position in the biosynthesis of the potent antitumor antibiotic, Saframycin A. Produced by Streptomyces lavendulae, Saframycin S serves as the direct precursor to Saframycin A, undergoing a crucial cyanation reaction to yield the final, more complex molecule. While structurally similar, the presence of a nitrile group at the C-21 position in Saframycin A dramatically influences its biological activity profile compared to its decyano counterpart, Saframycin S.
Biosynthetic Relationship: From Saframycin S to Saframycin A
The conversion of Saframycin S to Saframycin A is a key step in the saframycin biosynthetic pathway. This transformation involves the addition of a cyanide group, a reaction that imparts significantly different biological properties to the resulting molecule. While the specific enzyme responsible for this cyanation step in Streptomyces lavendulae is not definitively characterized in publicly available literature, the overall pathway highlights Saframycin S as a pivotal intermediate.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Saframycin D
For researchers and drug development professionals, the potent cytotoxic antibiotic Saframycin D presents both significant opportunities and considerable handling challenges. Ensuring the safety of laboratory personnel and the integrity of experimental outcomes is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the confident and safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the most critical barrier against exposure to this compound. A comprehensive PPE strategy is non-negotiable and should be strictly adhered to at all times when handling this compound.[1]
| PPE Category | Specifications and Best Practices |
| Eye Protection | Chemical safety goggles with side-shields are mandatory to protect against splashes and aerosols.[1] |
| Hand Protection | Wear two pairs of powder-free nitrile gloves that are rated for handling chemotherapy agents (ASTM D6978 compliant).[2][3][4] The outer glove should be worn over the cuff of the lab coat. Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[5] |
| Body Protection | A disposable, solid-front, long-sleeved gown made of a low-permeability fabric with tight-fitting cuffs is required.[1] This should be worn over standard laboratory attire. |
| Respiratory Protection | A suitable respirator, such as a NIOSH-approved N95 or higher-rated respirator, should be used, especially when handling the powdered form of the compound or when there is a risk of aerosol generation.[1] A proper fit test is essential for all users of tight-fitting respirators. |
Toxicity Data
| Endpoint | Classification/Data | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |
| Carcinogenicity | No component of this product at levels ≥ 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | [1] |
| LD50 (Oral, Rat) | Data not available. | |
| LD50 (Dermal, Rabbit) | Data not available. | |
| LD50 (Intravenous, Mouse) | Data not available. |
Disposal and Decontamination
Proper disposal and decontamination procedures are crucial to prevent environmental contamination and accidental exposure. This compound is a cytotoxic agent and all waste and contaminated materials must be handled as hazardous.
| Procedure | Step-by-Step Guidance |
| Routine Disposal | 1. All materials that have come into contact with this compound (e.g., gloves, gowns, pipette tips, vials) are considered cytotoxic waste. 2. Segregate cytotoxic waste into clearly labeled, leak-proof, puncture-resistant containers with purple lids. 3. Do not mix cytotoxic waste with other waste streams. 4. Arrange for disposal by a licensed hazardous waste management company. The recommended method of disposal is high-temperature incineration. |
| Spill Decontamination | 1. Evacuate and Secure: Immediately alert others in the area and restrict access. 2. Don PPE: Put on a full set of the prescribed PPE before entering the spill area. 3. Containment: For liquid spills, gently cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid raising dust. 4. Clean-up: Working from the outside of the spill inwards, carefully collect all contaminated materials into a cytotoxic waste container.[6] 5. Decontaminate: Clean the spill area three times with a detergent solution, followed by a rinse with clean water.[7] 6. Dispose: Place all cleaning materials, including used PPE, into the cytotoxic waste container.[8] 7. Report: Document the spill and the clean-up procedure according to your institution's policies. |
Experimental Protocols
Protocol for Safe Preparation of a this compound Solution
Objective: To safely prepare a stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, as specified by the supplier)
-
Calibrated analytical balance
-
Chemical fume hood or biological safety cabinet (Class II)
-
Vortex mixer
-
Sterile, conical tubes
-
Micropipettes and sterile, filtered tips
-
Full PPE as specified above
-
Cytotoxic waste container
Procedure:
-
Preparation: a. Ensure the chemical fume hood or biological safety cabinet is certified and functioning correctly. b. Prepare the work surface by covering it with a disposable, absorbent, plastic-backed liner. c. Assemble all necessary materials within the containment area. d. Don the full required PPE before proceeding.
-
Weighing: a. Carefully weigh the desired amount of this compound powder using a calibrated analytical balance within the containment area. b. Handle the vial containing the powder with care to avoid generating dust. c. Close the primary container immediately after weighing.
-
Solubilization: a. Add the appropriate volume of solvent to the vial containing the this compound powder using a calibrated micropipette. b. Securely cap the vial. c. Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize aerosol formation.
-
Aliquoting and Storage: a. If necessary, aliquot the stock solution into smaller, clearly labeled, sterile tubes. b. Store the stock solution and aliquots at the recommended temperature (e.g., -20°C or -80°C) as specified in the product datasheet.
-
Clean-up: a. Wipe down all surfaces and equipment within the containment area with a suitable decontamination solution (e.g., detergent solution). b. Dispose of all contaminated disposable materials (liner, pipette tips, gloves, gown, etc.) in the designated cytotoxic waste container. c. Remove PPE in the correct order to avoid self-contamination and dispose of it in the cytotoxic waste container. d. Wash hands thoroughly with soap and water.
Representative Signaling Pathway of Saframycin A (as a model for this compound)
The precise signaling pathways of this compound are not fully elucidated. However, studies on the closely related compound, Saframycin A, provide significant insights into its mechanism of action. Saframycin A is known to exert its cytotoxic effects through a multi-faceted approach involving direct DNA damage and interaction with key cellular proteins.[9][10][11]
Caption: Proposed mechanism of Saframycin A, a model for this compound cytotoxicity.
References
- 1. This compound|66082-30-2|MSDS [dcchemicals.com]
- 2. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 5. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esop.li [esop.li]
- 7. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 8. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
- 9. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
